molecular formula C18H21N5O4 B1676531 Metrifudil CAS No. 23707-33-7

Metrifudil

Cat. No.: B1676531
CAS No.: 23707-33-7
M. Wt: 371.4 g/mol
InChI Key: OOEMZCZWZXHBKW-SCFUHWHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Metrifudil is synthesized through a multi-step process involving the reaction of 2-methylbenzylamine with adenosine. The reaction typically involves the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Metrifudil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

    Chemistry: Used as a model compound to study adenosine receptor interactions and develop new adenosine receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in studying adenosine receptor functions.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as epilepsy, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Metrifudil exerts its effects by binding to adenosine receptors, specifically the A1 and A2A receptor subtypes. This binding activates intracellular signaling pathways that modulate various physiological processes, including neurotransmission, vasodilation, and anti-inflammatory responses. The molecular targets and pathways involved include cyclic adenosine monophosphate (cAMP) signaling and protein kinase activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific binding affinity for A1 and A2A adenosine receptors, which makes it a valuable tool in studying these receptor subtypes. Its distinct chemical structure also allows for selective interactions with these receptors, providing insights into their physiological roles and potential therapeutic applications .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMZCZWZXHBKW-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045168
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23707-33-7
Record name Metrifudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023707337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRIFUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4GKQ4XSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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